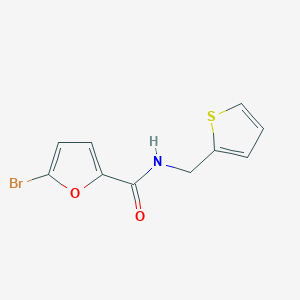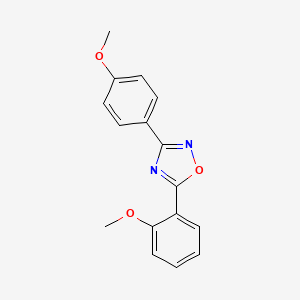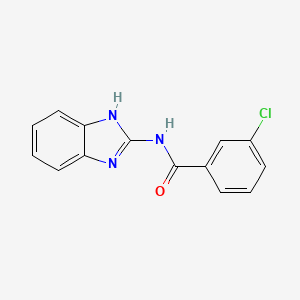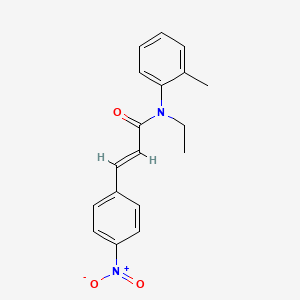
2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide, also known as BDP-9066, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide is not fully understood. However, it has been shown to modulate the activity of various proteins and receptors in cells. In cancer cells, 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In neurons, 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of histone deacetylases. In neurons, 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability. 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One advantage of using 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide in lab experiments is its potential as a lead compound for the development of new drugs with improved pharmacological properties. Another advantage is its ability to modulate the activity of various proteins and receptors in cells. However, one limitation of using 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide in lab experiments is its limited availability and high cost.
将来の方向性
There are several future directions for the study of 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide. One direction is the development of new drugs based on the structure of 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide with improved pharmacological properties. Another direction is the investigation of the mechanism of action of 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide in cancer cells and neurons. Additionally, the potential applications of 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide in other fields such as immunology and infectious diseases could also be explored.
Conclusion:
In conclusion, 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide in various fields.
合成法
2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide can be synthesized using a multistep process starting from 2-bromoanisole and 2,4-difluoroaniline. The first step involves the reaction of 2-bromoanisole with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with 2,4-difluoroaniline in the presence of a copper catalyst to produce 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide.
科学的研究の応用
2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability. In drug discovery, 2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide has been used as a lead compound for the development of new drugs with improved pharmacological properties.
特性
IUPAC Name |
2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c15-10-3-1-2-4-13(10)20-8-14(19)18-12-6-5-9(16)7-11(12)17/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQXAVOLXMFTMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(2,4-difluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)
![N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5885914.png)
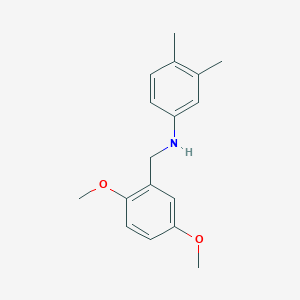

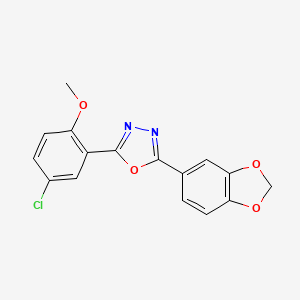
![6-methyl-1-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5885937.png)
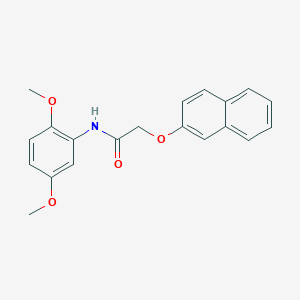
![N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885948.png)
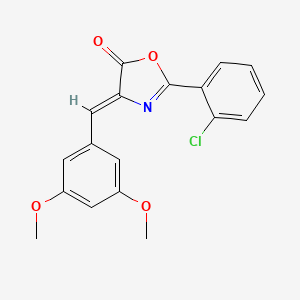
![N-[4-(benzyloxy)benzyl]-4-fluoroaniline](/img/structure/B5885960.png)
